(2-Chlorophenyl)methanesulfonamide

Beschreibung

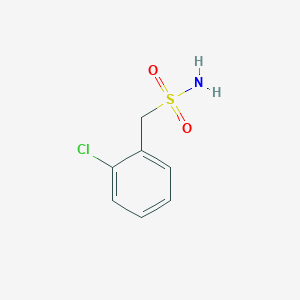

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGLVGABKVIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237850 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89665-79-2 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and potential applications of (2-Chlorophenyl)methanesulfonamide. As a member of the sulfonamide class of compounds, this molecule holds significant interest for researchers, scientists, and professionals in the field of drug development. The sulfonamide functional group is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities. This document aims to be a comprehensive resource, offering detailed protocols, structural analysis, and insights into the utility of (2-Chlorophenyl)methanesulfonamide as a versatile synthetic intermediate and a scaffold for the design of novel therapeutic agents.

Introduction

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in modern medicinal chemistry, with its discovery marking a pivotal moment in the history of antibacterial chemotherapy.[1][2] Beyond their initial success as antimicrobial agents, sulfonamide derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[3][4] This versatility stems from the sulfonamide moiety's ability to act as a stable, non-hydrolyzable mimic of an amide, its capacity to engage in hydrogen bonding, and its synthetic tractability.[5]

(2-Chlorophenyl)methanesulfonamide, belonging to the arylsulfonamide class, incorporates a 2-chlorophenyl group, a substituent known to influence the physicochemical and biological properties of molecules, often enhancing their binding affinity to biological targets.[6][7] The strategic placement of the chlorine atom can impact the compound's conformation, lipophilicity, and metabolic stability, making it a valuable building block in the design of new drug candidates. This guide will provide a detailed examination of the core chemical and structural characteristics of (2-Chlorophenyl)methanesulfonamide, its synthesis, and its potential as a key intermediate in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical and structural properties is fundamental to its application in research and drug development. This section details the key characteristics of (2-Chlorophenyl)methanesulfonamide.

General Properties

The fundamental physicochemical properties of (2-Chlorophenyl)methanesulfonamide are summarized in the table below. These parameters are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₂S | [8] |

| Molecular Weight | 205.66 g/mol | [1] |

| CAS Number | 89665-79-2 | [1] |

| Melting Point | 89-90 °C | [9] |

| Boiling Point | 309.6 ± 44.0 °C (Predicted) | [9] |

| pKa | 7.90 ± 0.10 (Predicted) | [9] |

| Purity | 97% | [1] |

Structural Elucidation

The precise arrangement of atoms within (2-Chlorophenyl)methanesulfonamide defines its chemical reactivity and its ability to interact with biological targets. The following sections detail the spectroscopic and crystallographic data that elucidate its structure.

Spectroscopic techniques provide invaluable information about the connectivity and chemical environment of atoms within a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-(2-iodophenyl)methanesulfonamide, suggests that the N-H proton of the sulfonamide group is expected to appear as a singlet in the downfield region (δ 9.0–10.3 ppm)[10]. The aromatic protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm, and the methyl (CH₃) protons of the methanesulfonyl group would likely appear as a sharp singlet in the upfield region[10].

-

¹³C NMR Spectroscopy: For N-(2-iodophenyl)methanesulfonamide, aromatic carbons are expected to show signals between approximately 111 and 160 ppm[10]. The carbon atom of the methanesulfonyl methyl group will have a characteristic signal in the upfield region[10]. Quaternary carbons, such as the carbon attached to the chlorine atom, tend to exhibit weaker signals[11].

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. Key absorption bands for (2-Chlorophenyl)methanesulfonamide are expected for the sulfonyl (S=O) group, which typically shows strong, characteristic stretches[12]. Other expected absorptions include those for the N-H bond, C-Cl bond, and aromatic C-H bonds[13].

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For arylsulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units[6][7]. The presence of an electron-withdrawing group, such as a chlorine atom at the ortho position, can promote this SO₂ extrusion[6][7]. The fragmentation pattern can provide valuable structural information[14][15].

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for (2-Chlorophenyl)methanesulfonamide is not extensively documented, general trends for related sulfonamides can provide guidance. Methanesulfonamide, the parent compound, is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[18][19]. The solubility of sulfonamides is highly dependent on the nature of the solvent and the temperature[18]. The presence of the 2-chlorophenyl group is expected to increase the lipophilicity of the molecule compared to methanesulfonamide, likely affecting its solubility profile in various organic solvents.

Synthesis of (2-Chlorophenyl)methanesulfonamide

The synthesis of (2-Chlorophenyl)methanesulfonamide can be achieved through the reaction of (2-chlorophenyl)methanesulfonyl chloride with an amine source. The following sections outline a plausible synthetic route and a detailed experimental protocol.

Reaction Scheme

The synthesis of N-substituted (2-chlorophenyl)methanesulfonamides generally proceeds via the nucleophilic substitution of a primary amine on (2-chlorophenyl)methanesulfonyl chloride[20]. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction[20].

Caption: General synthesis pathway for (2-Chlorophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of sulfonamides, adapted for the preparation of (2-Chlorophenyl)methanesulfonamide.

Materials:

-

(2-Chlorophenyl)methanesulfonyl chloride

-

Ammonia (or a primary amine)

-

A suitable aprotic solvent (e.g., dichloromethane, pyridine)

-

A suitable base (e.g., pyridine, triethylamine)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of the primary amine (1 equivalent) in a suitable aprotic solvent is cooled to 0-5 °C in an ice bath.

-

To this stirred solution, (2-chlorophenyl)methanesulfonyl chloride (approximately 1.1 equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (2-Chlorophenyl)methanesulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

In-process Controls and Characterization

To ensure the successful synthesis and purity of the final product, the following in-process controls and characterization methods are recommended:

-

Reaction Monitoring: TLC or HPLC can be used to monitor the consumption of starting materials and the formation of the product.

-

Product Identification: The identity of the synthesized (2-Chlorophenyl)methanesulfonamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

Purity Assessment: The purity of the final compound should be determined using HPLC or elemental analysis.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (2-Chlorophenyl)methanesulfonamide make it an attractive scaffold and intermediate for the development of new therapeutic agents.

Role as a Synthetic Intermediate

(2-Chlorophenyl)methanesulfonamide can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The sulfonamide nitrogen can be further functionalized, and the 2-chlorophenyl ring provides a handle for various chemical modifications, including cross-coupling reactions. For instance, N-(2-chlorophenyl)sulfonamides have been utilized in palladium-catalyzed reactions to construct 1-sulfonyl-1H-indoles[21].

Potential Biological Activities

The sulfonamide moiety is a well-known pharmacophore associated with a wide range of biological activities.[3][4][22] The incorporation of a 2-chlorophenyl group can modulate these activities. Sulfonamide derivatives have been investigated for their potential as:

-

Antimicrobial Agents: The foundational application of sulfonamides, with ongoing research into new derivatives to combat microbial resistance.[2]

-

Anticancer Agents: Many sulfonamide-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and tyrosine kinases.[3]

-

Anti-inflammatory Agents: Certain sulfonamides act as selective COX-2 inhibitors, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[23]

-

Antiviral Agents: Sulfonamide derivatives have been explored as inhibitors of viral enzymes, such as HIV reverse transcriptase and protease.

The 2-chlorophenyl group can contribute to the binding affinity of these molecules to their respective targets through hydrophobic and halogen bonding interactions. Structure-activity relationship (SAR) studies of various sulfonamide series have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their biological potency and selectivity.[3][4]

Conclusion

(2-Chlorophenyl)methanesulfonamide is a valuable compound for researchers and drug development professionals, possessing a combination of a privileged sulfonamide scaffold and a synthetically versatile 2-chlorophenyl moiety. Its well-defined physicochemical properties and accessible synthetic routes make it a practical starting material for the exploration of new chemical space. The extensive history of sulfonamides in medicine, coupled with the potential for novel biological activities imparted by the 2-chlorophenyl group, underscores the continued importance of this and related compounds in the quest for new and improved therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of (2-Chlorophenyl)methanesulfonamide derivatives is warranted and holds promise for future drug discovery efforts.

References

-

Der Pharma Chemica. (2015). Crystal Structures of Isomeric N-(2-chlorophenyl)-2,5-dimethoxy-benzenesulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide. Retrieved from [Link]

-

Optional. (n.d.). 1-(2-Chlorophenyl)-N-methyl-N-phenyl-methanesulfonamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Crystal Structures of Isomeric N-(2-chlorophenyl)-2,5-dimethoxy-benzenesulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2 a using N‐(2‐chlorophenyl) sulfonamide and.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). CAS Reg. No. 13659-13-7. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chlorophenyl)methanesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonamide. Retrieved from [Link]

-

ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-N-[2-(methanesulfonamidomethyl)-2,3-dihydro-1H-inden-5-yl]-3-methylbenzamide. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chlorophenyl)methanesulfonate. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

MDPI. (2018). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Retrieved from [Link]

-

PubMed. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Retrieved from [Link]

-

PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of different sulfonamides (1). | Download Scientific Diagram. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

PubMed. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Retrieved from [Link]

-

PubMed Central. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides studied | Download Table. Retrieved from [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

-

SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

Sources

- 1. (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals [advancedbiochemicals.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - N-(2-chlorophenyl)methanesulfonamide (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 9. N-(2-chlorophenyl)methanesulfonamide CAS#: 7022-20-0 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (2-Chlorophenyl)methanesulfonamide

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)methanesulfonamide (CAS No. 89665-79-2) is an organic intermediate of interest in synthetic and medicinal chemistry.[1] The precise elucidation of its molecular structure is fundamental for its application and for ensuring the integrity of subsequent research and development. This technical guide provides a comprehensive overview of the expected spectroscopic signature of (2-Chlorophenyl)methanesulfonamide, grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimentally derived spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive analysis. Detailed, field-proven protocols for data acquisition are provided, offering a self-validating framework for researchers to confirm the identity and purity of their synthesized compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the prerequisite for any spectroscopic analysis. The key identifiers and properties of (2-Chlorophenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Compound Name | (2-Chlorophenyl)methanesulfonamide | N/A |

| CAS Number | 89665-79-2 | [1] |

| Molecular Formula | C₇H₈ClNO₂S | [2] |

| Molecular Weight | 205.66 g/mol | [2] |

| Monoisotopic Mass | 204.99643 Da | [2] |

| Chemical Structure | CS(=O)(=O)CC1=CC=CC=C1Cl | [2] |

The structure features a chlorophenyl ring attached to a methanesulfonamide moiety. The ortho-position of the chlorine atom relative to the methylene bridge introduces specific electronic and steric effects that influence the spectroscopic characteristics of the molecule, particularly the chemical shifts of the aromatic protons in the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integration, and splitting patterns of the signals, one can deduce the precise arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons, and the sulfonamide N-H protons. The principle behind NMR is that atomic nuclei with a property called "spin" can exist in different energy states when placed in a strong magnetic field; transitions between these states can be induced by radiofrequency radiation.[4]

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| Aromatic Protons (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 4H | The protons on the chlorinated benzene ring are in different chemical environments due to the substituents. Their signals will be complex and overlap in the typical aromatic region. Electron-withdrawing groups tend to shift signals to a higher chemical shift (downfield).[5] |

| Methylene Protons (-CH₂-) | ~4.4 | Singlet (s) | 2H | These protons are adjacent to the electron-withdrawing sulfonyl group and the aromatic ring, causing a downfield shift. With no adjacent non-equivalent protons, the signal is expected to be a singlet. |

| Amine Protons (-NH₂) | ~5.0 | Broad Singlet (br s) | 2H | The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.[3] They often appear as a broad signal. |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.[6]

| Predicted Signal | Chemical Shift (δ) ppm | Rationale |

| Aromatic C-Cl | ~133 | The carbon atom directly bonded to the chlorine atom is deshielded. |

| Aromatic C-H | 127 - 132 | The remaining four aromatic carbons will appear in this region. |

| Aromatic C-CH₂ | ~135 | The quaternary carbon attached to the methylene group. |

| Methylene Carbon (-CH₂-) | ~55 | This carbon is attached to the electron-withdrawing sulfonyl group, shifting it downfield. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the (2-Chlorophenyl)methanesulfonamide sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[3] Deuterated solvents are used because they are "invisible" in a proton NMR experiment.[7]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending.[8] The absorption frequencies are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum of (2-Chlorophenyl)methanesulfonamide is expected to show several characteristic absorption bands confirming its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3200 | N-H Stretch | Medium-Strong | Characteristic of the sulfonamide -NH₂ group. Often appears as two distinct peaks for asymmetric and symmetric stretching.[5] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the C-H bonds on the benzene ring.[8] |

| < 3000 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching of the C-H bonds in the methylene (-CH₂) group. |

| 1350 - 1310 | S=O Asymmetric Stretch | Strong | A very strong and characteristic absorption for the sulfonyl group in sulfonamides.[5][9] |

| 1170 - 1140 | S=O Symmetric Stretch | Strong | The second characteristic strong absorption for the sulfonyl group.[5][9] |

| ~900 | S-N Stretch | Medium | Indicates the bond between the sulfur and nitrogen atoms in the sulfonamide moiety.[5] |

| 800 - 600 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This is a common and reliable method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Grind 1-2 mg of the (2-Chlorophenyl)methanesulfonamide sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the sample.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) interference.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the corresponding functional groups.

-

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Predicted Mass Spectrum and Fragmentation Pathway

Under Electron Ionization (EI), the molecule is expected to ionize and fragment in a predictable manner. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z ≈ 205, corresponding to the molecular weight of the compound. The isotopic peak at m/z ≈ 207 (the M+2 peak) should have an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: Cleavage of the C-S bond is a common pathway for such structures. This would lead to the formation of a 2-chlorobenzyl cation at m/z 125 . This is often a very stable and prominent fragment.

-

Loss of SO₂NH₂: Neutral loss of the sulfamoyl radical (•SO₂NH₂) from the molecular ion could occur.

-

Sulfonamide Fragmentation: Cleavage of the S-N bond can occur, and further loss of SO₂ is a common fragmentation pathway for sulfonamides.[10]

-

Caption: Predicted primary fragmentation pathway for (2-Chlorophenyl)methanesulfonamide in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

-

Conclusion

The structural confirmation of (2-Chlorophenyl)methanesulfonamide relies on a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its characterization by ¹H NMR, ¹³C NMR, IR, and MS. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a benchmark for researchers. By following the outlined experimental protocols, scientists and drug development professionals can generate robust, reliable data to validate the synthesis, purity, and structural integrity of this important chemical intermediate, ensuring a solid foundation for its application in further research.

References

- BenchChem. Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide.

- BenchChem.

- SpectraBase. 1-(2-Chlorophenyl)-N-methyl-N-phenyl-methanesulfonamide - Optional[FTIR] - Spectrum.

- BenchChem. N-(2-iodophenyl)methanesulfonamide | 116547-92-3.

- PubChemLite. N-(2-chlorophenyl)methanesulfonamide (C7H8ClNO2S).

- SpectraBase. Methanesulfonamide, N-(4-butylsulfanylphenyl)-c-(2-chlorophenyl)- - Optional[MS (GC)] - Spectrum.

- Advanced Biochemicals. (2-Chlorophenyl)methanesulfonamide.

- NIST WebBook. CAS Reg. No. 13659-13-7.

- ChemicalBook. Methanesulfonamide(3144-09-0) 1H NMR spectrum.

- BenchChem. An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride (CAS Number: 77421-13-7).

- PubChem. (2-Chlorophenyl)

- PMC - NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- NIST WebBook. Methane sulfonamide.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Jack Westin.

- No Added Chemicals. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- SpectraBase. METHANESULFONAMIDE, N-(3-CHLOROPHENYL)-.

- New Journal of Chemistry (RSC Publishing). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)

- PubMed. Infrared absorption spectra of organic sulfur compounds. II.

- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.

- Medify. NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes.

- ScienceDirect. Interferences and contaminants encountered in modern mass spectrometry.

- Michigan State University Chemistry. NMR Spectroscopy.

Sources

- 1. (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals [advancedbiochemicals.com]

- 2. PubChemLite - N-(2-chlorophenyl)methanesulfonamide (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 7. app.medify.co [app.medify.co]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of (2-Chlorophenyl)methanesulfonamide

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chlorophenyl)methanesulfonamide

Introduction

(2-Chlorophenyl)methanesulfonamide is a distinct chemical entity belonging to the sulfonamide class of compounds. Characterized by a methanesulfonamide group attached to a 2-chlorophenyl moiety, this molecule holds potential as a building block in medicinal chemistry and drug discovery. The strategic placement of the chlorine atom on the phenyl ring introduces specific electronic and steric properties that can significantly influence molecular interactions, metabolic stability, and overall biological activity. Unlike aromatic sulfonamides which feature a direct sulfur-to-aryl ring bond, this compound is a benzylsulfonamide, with a methylene bridge separating the sulfonyl group from the aromatic ring.

This guide provides a comprehensive, in-depth analysis of the core physical and chemical properties of (2-Chlorophenyl)methanesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also the underlying scientific rationale for its behavior and the experimental methodologies required for its characterization. The information presented herein is synthesized from established chemical principles and available data on structurally related compounds, providing a robust framework for its application in a research and development setting.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of (2-Chlorophenyl)methanesulfonamide are summarized below. These properties are foundational for its handling, formulation, and integration into synthetic pathways.

| Property | Value | Source |

| IUPAC Name | N-(2-chlorophenyl)methanesulfonamide | PubChemLite[1] |

| CAS Number | 89665-79-2 | Advanced Biochemicals[2] |

| Molecular Formula | C₇H₈ClNO₂S | Advanced Biochemicals[2] |

| Molecular Weight | 205.66 g/mol | Advanced Biochemicals[2] |

| Monoisotopic Mass | 204.99643 Da | PubChemLite[1] |

| Appearance | White to light yellow powder/crystalline solid (inferred) | N/A |

| Purity | Typically ≥97% | Advanced Biochemicals[2] |

| Predicted XlogP | 1.1 | PubChemLite[1] |

The predicted XlogP value of 1.1 suggests that (2-Chlorophenyl)methanesulfonamide has moderate lipophilicity, a key parameter influencing its solubility and ability to cross biological membranes.

Synthesis and Structural Elucidation

The most common and logical synthetic route to (2-Chlorophenyl)methanesulfonamide involves the nucleophilic substitution reaction between 2-chloroaniline and methanesulfonyl chloride.[3] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrochloric acid byproduct.

Caption: Synthetic pathway for (2-Chlorophenyl)methanesulfonamide.

Structural confirmation is achieved through a combination of spectroscopic methods.

-

¹H NMR: Will show characteristic peaks for the methyl protons (a singlet), the aromatic protons (multiplets in the aromatic region), and a broad singlet for the N-H proton of the sulfonamide group.

-

¹³C NMR: Will display signals for the methyl carbon, and six distinct signals for the aromatic carbons due to the chloro-substituent breaking the ring's symmetry.

-

FT-IR: Key vibrational bands will be present for the N-H stretch, C-H stretches (aromatic and aliphatic), S=O asymmetric and symmetric stretches (typically strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and the C-Cl stretch.

-

Mass Spectrometry: The molecular ion peak (M+) will be observed, along with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Chemical Stability and Reactivity

The stability of (2-Chlorophenyl)methanesulfonamide is governed by the inherent properties of the sulfonamide functional group and the influence of the chlorophenyl ring.

Hydrolytic Stability: Sulfonamides are generally susceptible to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[4] This degradation is typically accelerated under strong acidic or basic conditions.[4] Maximum stability is often observed in the neutral pH range.[4] The degradation products are the corresponding sulfonic acid (methanesulfonic acid) and amine (2-chloroaniline).[4] The rate of hydrolysis is also temperature-dependent, increasing at elevated temperatures.[4]

Photostability: Compared to aromatic sulfonamides that contain a chromophoric aromatic amine group, (2-Chlorophenyl)methanesulfonamide is expected to have greater photolytic stability.[5] However, prolonged exposure to high-energy UV light may still lead to degradation.

Reactivity:

-

Sulfonamide N-H: The proton on the nitrogen is acidic and can be deprotonated by a strong base. This allows for N-alkylation or other modifications at this position.

-

Aromatic Ring: The chlorophenyl ring can undergo electrophilic aromatic substitution, although the chloro- group is deactivating.

-

Incompatibilities: The compound is likely incompatible with strong oxidizing agents and strong bases.[6] Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[6]

Solubility Profile

The solubility of a compound is critical for its utility in both biological assays and formulation development. While specific experimental data for (2-Chlorophenyl)methanesulfonamide is not widely published, a predicted profile can be established based on its structure.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to sparingly soluble | The molecule has both a polar sulfonamide group and a nonpolar chlorophenyl group. The overall moderate lipophilicity (XlogP ~1.1) suggests limited aqueous solubility. |

| Polar Aprotic Solvents (DMSO, DMF) | Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. |

| Alcohols (Methanol, Ethanol) | Soluble to moderately soluble | The hydroxyl group can hydrogen bond with the sulfonamide moiety, aiding dissolution. |

| Nonpolar Solvents (Hexane, Toluene) | Sparingly soluble to insoluble | The polarity of the sulfonamide group limits solubility in highly nonpolar media. |

Experimental Methodologies

To ensure scientific integrity, the precise properties of (2-Chlorophenyl)methanesulfonamide must be determined experimentally. The following section details standard, validated protocols for key characterization experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (< 2 °C) is indicative of a high-purity compound.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Protocol (General)

Objective: To obtain ¹H NMR, FT-IR, and Mass Spectra for structural confirmation.

Methodology:

-

¹H NMR Sample Preparation:

-

Dissolve 5-10 mg of (2-Chlorophenyl)methanesulfonamide in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer.

-

-

FT-IR Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Clean the crystal thoroughly after analysis.

-

-

Mass Spectrometry Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Conclusion

(2-Chlorophenyl)methanesulfonamide is a compound with well-defined, albeit largely predicted, physicochemical properties. Its moderate lipophilicity, key structural features amenable to spectroscopic identification, and predictable reactivity based on the sulfonamide functional group make it a tractable molecule for research and development. The experimental protocols outlined in this guide provide a clear path for validating these properties and ensuring the quality and integrity of the compound for its intended applications in synthetic and medicinal chemistry. A thorough understanding of its stability profile is paramount for its successful handling, storage, and formulation.

References

-

Georganics. (2011). (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]

-

PubChemLite. (n.d.). N-(2-chlorophenyl)methanesulfonamide (C7H8ClNO2S). Retrieved January 15, 2026, from [Link]

Sources

- 1. PubChemLite - N-(2-chlorophenyl)methanesulfonamide (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 2. (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals [advancedbiochemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. georganics.sk [georganics.sk]

(2-Chlorophenyl)methanesulfonamide molecular weight and formula

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonamide for Advanced Research

Abstract

(2-Chlorophenyl)methanesulfonamide is a crucial chemical intermediate characterized by the presence of a 2-chlorophenyl group and a methanesulfonamide moiety. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the sphere of drug discovery and medicinal chemistry. As a versatile building block, its utility is rooted in the well-established biological significance of the sulfonamide functional group. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights into the handling and application of this compound.

Physicochemical Properties and Molecular Structure

(2-Chlorophenyl)methanesulfonamide is an organic compound whose structure is foundational to its reactivity and utility as a synthetic intermediate. The key quantitative data for this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₂S | [1][2] |

| Molecular Weight | 205.66 g/mol | [1][2] |

| CAS Number | 89665-79-2 | [1][2] |

| Canonical SMILES | CS(=O)(=O)NCC1=CC=CC=C1Cl | |

| Purity (Typical) | ≥97% | [1] |

Molecular Structure Diagram

The structure features a benzyl group substituted with a chlorine atom at the ortho (2-) position, attached to the nitrogen of a methanesulfonamide group.

Synthesis of (2-Chlorophenyl)methanesulfonamide

The synthesis of N-substituted sulfonamides is a cornerstone reaction in medicinal chemistry. The primary route to synthesizing the title compound involves the reaction of (2-Chlorophenyl)methanesulfonyl chloride with a suitable amine source, typically ammonia or an equivalent. This is a nucleophilic substitution reaction at the sulfonyl group.

General Reaction Scheme

The reaction proceeds by the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and, after deprotonation, forms the stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[3]

Experimental Protocol: Synthesis from (2-Chlorophenyl)methanesulfonyl Chloride

This protocol describes a representative one-pot synthesis.

Materials:

-

(2-Chlorophenyl)methanesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Chlorophenyl)methanesulfonyl chloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0°C using an ice bath.

-

Amine Addition: While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide (approx. 3.0 eq) to the cooled solution. The addition should be dropwise to control the exotherm.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

-

Work-up & Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproduct, followed by water, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final (2-Chlorophenyl)methanesulfonamide product.

-

Synthesis Workflow Diagram

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-known bioisostere for amides and is present in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[3][4][5] (2-Chlorophenyl)methanesulfonamide serves as a valuable intermediate for synthesizing more complex N-substituted sulfonamides, which are explored for various biological activities.

-

Structural Scaffold: The 2-chlorophenyl moiety provides a specific steric and electronic profile that can be crucial for binding to biological targets.[3] The presence of chlorine, a halogen, can influence properties like lipophilicity and metabolic stability, and it can participate in halogen bonding, a key interaction in modern drug design.[6]

-

Versatile Intermediate: As a primary sulfonamide, the nitrogen atom can be further functionalized. This allows for its incorporation into larger, more complex molecular architectures aimed at specific enzymes or receptors.[3] This versatility makes it a key building block in the synthesis of compound libraries for high-throughput screening.

-

Bioactivity of Sulfonamides: The sulfonamide group itself is critical. It is geometrically similar to an amide but has different electronic properties and an additional hydrogen bond acceptor. This can lead to improved binding affinity and altered pharmacokinetic profiles.[7] Sulfonamide-based compounds have shown significant potential in treating central nervous system (CNS) disorders and various forms of cancer.[4][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Chlorophenyl)methanesulfonamide is not detailed in the provided search results, general safety precautions for related sulfonamides and sulfonyl chlorides should be strictly followed. The precursor, (2-Chlorophenyl)methanesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[9] The related compound N-[(2-chlorophenyl)methyl]methanesulfonamide is listed as harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[9][11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

References

-

Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-. PubChem, National Center for Biotechnology Information. [Link]

-

(2-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Georganics. [Link]

-

(2-Chlorophenyl)methanesulfonate. PubChem, National Center for Biotechnology Information. [Link]

-

N-(2-chlorophenyl)methanesulfonamide. PubChemLite. [Link]

-

Sodium (2-Chlorophenyl) Hydroxy Methane sulfonate Material Safety Data Sheet. Syntron Industries Pvt.Ltd. [Link]

-

Preparation of N-(2,4,5-trichlorophenyl)-methane sulfonamide. PrepChem.com. [Link]

- The synthetic method of 2-phenoxymethanesulfonanilide.

-

A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals [advancedbiochemicals.com]

- 2. (2-chlorophenyl)methanesulfonamide [allbiopharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches | MDPI [mdpi.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. georganics.sk [georganics.sk]

- 10. keyorganics.net [keyorganics.net]

- 11. syntron.in [syntron.in]

Solubility of (2-Chlorophenyl)methanesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Chlorophenyl)methanesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

(2-Chlorophenyl)methanesulfonamide is a sulfonamide-containing compound with potential applications in medicinal chemistry and drug discovery.[1][2] The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the transition state of amide hydrolysis and participate in key hydrogen bonding interactions with biological targets.[2][3] The solubility of any drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.[4] A thorough understanding of the solubility of (2-Chlorophenyl)methanesulfonamide in various organic solvents is therefore paramount for its advancement in the drug development pipeline.

This technical guide provides a comprehensive overview of the principles governing the solubility of (2-Chlorophenyl)methanesulfonamide, methodologies for its experimental determination, and predictive insights based on the solubility of the parent compound, methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and related compounds.

Theoretical Framework of Sulfonamide Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of the system. For a molecule like (2-Chlorophenyl)methanesulfonamide, its solubility in a given organic solvent is a function of several interrelated factors:

-

Solute-Solvent Interactions: The adage "like dissolves like" is a fundamental principle in solubility.[5] Solvents with similar polarity and hydrogen bonding capabilities to (2-Chlorophenyl)methanesulfonamide are more likely to be effective at solvating it. The presence of the polar sulfonamide group, the aromatic ring, and the chlorine atom will dictate its interaction with different solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the (2-Chlorophenyl)methanesulfonamide molecules together in the solid crystal lattice must be overcome by the energy of solvation. A higher crystal lattice energy will generally lead to lower solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[6]

-

Molecular Structure: The introduction of the 2-chloro-phenyl group to the methanesulfonamide backbone significantly impacts its physicochemical properties, including its solubility. The chlorine atom can influence the electron distribution in the aromatic ring and participate in halogen bonding, potentially altering its interaction with solvents compared to the parent molecule.

The extended Hildebrand solubility approach is a more quantitative method used to estimate the solubility of sulfonamides in various solvent systems.[7] This model considers the solubility parameter of the solute and the solvent, providing a framework for predicting solubility based on their respective cohesive energy densities.

Predictive Solubility Data from Methanesulfonamide

Table 1: Mole Fraction Solubility (x) of Methanesulfonamide in a Selection of Organic Solvents at 318.15 K (45 °C) [6]

| Solvent | Mole Fraction Solubility (x * 10²) at 318.15 K |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data sourced from a comprehensive study on methanesulfonamide solubility.[6]

Qualitative assessments also indicate that methanesulfonamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[9][10] It is important to note that the presence of the 2-chlorophenyl group in (2-Chlorophenyl)methanesulfonamide will alter these solubility values. The increased molecular weight and potential for different intermolecular interactions mean that this data should be used as a preliminary guide for solvent selection in experimental solubility determinations.

Experimental Determination of Solubility

The gold standard for determining the equilibrium solubility of a compound is the saturation shake-flask method .[8] This method is robust, reliable, and directly measures the thermodynamic equilibrium solubility. The procedure involves three key stages: establishing solid-liquid equilibrium, separating the saturated solution from the excess solid, and analyzing the concentration of the solute.[8]

Detailed Step-by-Step Protocol

Materials and Equipment:

-

(2-Chlorophenyl)methanesulfonamide (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator with agitation

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid (2-Chlorophenyl)methanesulfonamide to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This period can range from 24 to 72 hours, depending on the solute-solvent system.[8] It is recommended to perform preliminary tests to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.[8]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Chromatographic Analysis (Recommended):

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method.

-

Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of (2-Chlorophenyl)methanesulfonamide.[8]

-

-

Gravimetric Analysis:

-

Accurately weigh a portion of the filtered saturated solution in a pre-weighed vial.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dry residue is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.

-

-

Calculations:

-

For Chromatographic Analysis: Determine the concentration (e.g., in mg/mL) from the calibration curve.

-

For Gravimetric Analysis:

-

Mass of solute = (Weight of vial with dry residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial with solution) - (Weight of vial with dry residue)

-

Solubility is typically expressed as g/100g of solvent or in mole fraction.[8]

-

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of (2-Chlorophenyl)methanesulfonamide.

Experimental Workflow for Solubility Determination

Caption: Saturation Shake-Flask Experimental Workflow.

Factors Influencing Solubility

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of (2-Chlorophenyl)methanesulfonamide in organic solvents is a critical parameter for its successful development as a potential therapeutic agent. While direct solubility data is not yet widely published, this guide provides a robust framework for its determination. By understanding the theoretical principles, leveraging predictive data from the parent compound methanesulfonamide, and employing the detailed experimental protocol provided, researchers can confidently and accurately measure the solubility of this compound. This information is essential for informed decision-making in medicinal chemistry, process development, and formulation science.

References

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - Benchchem.

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.

- Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K - ResearchGate.

- Methanesulfonamide | 3144-09-0 - ChemicalBook.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate.

- (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.

- Methanesulfonamide | 3144-09-0 - ChemicalBook.

- (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals.

- (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE | Georganics.

- N-(2-iodophenyl)methanesulfonamide | 116547-92-3 - Benchchem.

- (2-Chlorophenyl)methanesulfonate | C7H6ClO3S- | CID 152757263 - PubChem - NIH.

- Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629 - PubChem.

- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI.

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

- 1-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide - PubChem.

- Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters - OUCI.

- Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties by Cheméo.

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of sulfonamides’ solubilities in the mixed solvents using solvation parameters [ouci.dntb.gov.ua]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 10. Methanesulfonamide | 3144-09-0 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of (2-Chlorophenyl)methanesulfonamide

An In-depth Technical Guide on the Conversion of (2-Chlorophenyl)methanesulfonyl chloride to its Corresponding Primary Sulfonamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (2-Chlorophenyl)methanesulfonamide, a key building block in medicinal chemistry, from its precursor, (2-Chlorophenyl)methanesulfonyl chloride. We delve into the core chemical principles, present a detailed and validated experimental protocol, and outline essential safety, handling, and analytical characterization procedures. This document is structured to provide researchers, chemists, and drug development professionals with the causal insights and practical steps necessary for the successful, safe, and efficient execution of this synthesis. By explaining the rationale behind each procedural choice, this guide aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot it with a deep understanding of the underlying chemistry.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern pharmacology, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The synthesis of (2-Chlorophenyl)methanesulfonamide represents a critical step in the development of more complex molecules where the (2-chlorobenzyl)sulfonyl moiety can be pivotal for modulating biological activity and pharmacokinetic properties.[3][4]

The conversion of a sulfonyl chloride to a primary sulfonamide is a fundamental and robust transformation in organic synthesis.[5] This guide focuses on this specific conversion, providing a self-validating protocol that emphasizes safety, efficiency, and high fidelity. The choice of (2-Chlorophenyl)methanesulfonyl chloride as the starting material introduces specific steric and electronic factors due to the ortho-chloro substitution, which influences reactivity and requires careful procedural control.[6]

Core Scientific Principles: Mechanism and Rationale

The synthesis of (2-Chlorophenyl)methanesulfonamide from (2-Chlorophenyl)methanesulfonyl chloride proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur center.[3][7] Understanding the mechanism is paramount to appreciating the causality behind the experimental design.

The Reaction Mechanism

The core of the reaction is the nucleophilic attack of ammonia (NH₃) on the sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The reaction proceeds as follows:

-

Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of ammonia attacks the sulfur atom.

-

Loss of the Leaving Group: This attack forms a transient intermediate, which then collapses, expelling the chloride ion (Cl⁻) as a stable leaving group.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by a base to yield the final, neutral (2-Chlorophenyl)methanesulfonamide product.

Caption: Figure 1: Reaction Mechanism

Causality of Experimental Choices

-

Choice of Nucleophile & Base: Aqueous ammonia serves as both the nucleophile and the base. An excess is used to ensure all the sulfonyl chloride reacts and to neutralize the hydrogen chloride (HCl) generated during the reaction.[7] This prevents the protonation of the ammonia, which would render it non-nucleophilic and halt the reaction.

-

Solvent System: While the reaction can be performed in various solvents, using aqueous ammonia directly with a co-solvent like Tetrahydrofuran (THF) if needed for solubility, is a straightforward approach. The high concentration of ammonia drives the reaction forward.

-

Temperature Control: The reaction is exothermic. Initial cooling to 0 °C is a critical control measure to manage the reaction rate, prevent side reactions, and ensure safety. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Reagents, Materials, and Instrumentation

Reagents

-

(2-Chlorophenyl)methanesulfonyl chloride (CAS: 77421-13-7), ≥97% purity[8]

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying, if recrystallization is needed)

-

Solvents for recrystallization (e.g., ethanol/water mixture)

-

Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask

-

Ice-water bath

-

Buchner funnel and vacuum flask for filtration

-

Standard laboratory glassware

-

Melting point apparatus

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Caption: Figure 2: Experimental Workflow

Reaction Assembly

-

Place (2-Chlorophenyl)methanesulfonyl chloride (e.g., 5.0 g, 22.2 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Rationale: Starting with a clean, appropriately sized flask prevents losses and ensures efficient stirring.

-

Prepare an ice-water bath and place the flask in it, allowing the contents to cool to 0-5 °C.

-

Rationale: Temperature control is crucial to moderate the initial exothermic reaction upon adding the ammonia.[2]

Reaction Execution

-

Under constant stirring, slowly add 50 mL of cold (0-5 °C) concentrated ammonium hydroxide solution (28-30%) to the flask over a period of 15-20 minutes.

-

Rationale: Slow, dropwise addition prevents a rapid temperature spike. A thick white precipitate will form almost immediately.

-

After the addition is complete, continue to stir the resulting thick slurry in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Rationale: This ensures the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, though the formation of a heavy precipitate is a strong indicator of completion.

Product Isolation and Purification

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual ammonium salts.

-

Rationale: Washing is critical to remove water-soluble impurities like ammonium chloride.

-

Dry the collected white solid, either by air drying or in a vacuum oven at a low temperature (40-50 °C) to a constant weight.

-

The typical yield of (2-Chlorophenyl)methanesulfonamide (CAS: 89665-79-2) should be in the range of 90-98%.[9]

-

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

Analytical Characterization and Validation

To validate the identity and purity of the synthesized product, the following analytical techniques are essential.

-

Melting Point (MP): Compare the observed melting point with the literature value. A sharp melting point range indicates high purity.

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the benzylic CH₂ protons, a multiplet for the aromatic protons, and a broad singlet for the NH₂ protons of the sulfonamide group.

-

¹³C NMR (DMSO-d₆): Will show distinct signals for the benzylic carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands. Strong stretches around 3300-3400 cm⁻¹ (N-H), and strong, sharp peaks around 1320 cm⁻¹ (asymmetric SO₂) and 1150 cm⁻¹ (symmetric SO₂) are indicative of the sulfonamide group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule, providing definitive structural confirmation.

Critical Safety and Hazard Management

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

(2-Chlorophenyl)methanesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[8][10] It is harmful if swallowed, inhaled, or in contact with skin.[8][10] It is also moisture-sensitive and reacts with water, potentially releasing toxic gas.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]

-

Handling: Handle only in a chemical fume hood to avoid inhalation of dust or vapors.[11] Keep away from water and other incompatible materials like strong bases and oxidants.[10]

-

-

Ammonium Hydroxide (28-30%): This is a corrosive and volatile solution. It can cause severe skin burns and eye damage, and inhalation of its vapors can cause serious respiratory irritation. Handle with appropriate PPE in a fume hood.

Quantitative Data Summary

The following table provides a summary for the synthesis as described in the protocol.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| (2-Chlorophenyl)methanesulfonyl chloride | 225.09[4] | 5.00 g | 22.2 | 1.0 |

| Ammonium Hydroxide (28-30%) | ~17.03 (NH₃) | 50 mL | ~735 | ~33 |

| Product | ||||

| (2-Chlorophenyl)methanesulfonamide | 205.66 | Theoretical: 4.57 g | 22.2 | - |

Conclusion